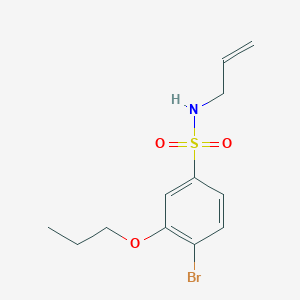
N-allyl-4-bromo-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-bromo-3-propoxybenzenesulfonamide is a chemical compound that has been extensively researched in recent years due to its potential applications in various fields. This compound is also known as APSB and is a sulfonamide derivative that contains a bromine atom and an allyl group.
Aplicaciones Científicas De Investigación
N-allyl-4-bromo-3-propoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that APSB can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that APSB can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of N-allyl-4-bromo-3-propoxybenzenesulfonamide is not fully understood. However, studies have shown that APSB can inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various cellular processes, including cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-allyl-4-bromo-3-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that APSB can induce apoptosis and cell cycle arrest in cancer cells. It can also inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-4-bromo-3-propoxybenzenesulfonamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-4-bromo-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the dose and delivery of APSB to maximize its effectiveness.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on identifying the specific inflammatory pathways that APSB targets and optimizing its use in animal models.
Finally, future research could focus on elucidating the mechanism of action of N-allyl-4-bromo-3-propoxybenzenesulfonamide. This could involve identifying the specific enzymes and pathways that APSB targets and investigating its effects on various cellular processes.
Métodos De Síntesis
The synthesis of N-allyl-4-bromo-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure N-allyl-4-bromo-3-propoxybenzenesulfonamide.
Propiedades
Nombre del producto |
N-allyl-4-bromo-3-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H16BrNO3S |
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
4-bromo-N-prop-2-enyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h3,5-6,9,14H,1,4,7-8H2,2H3 |
Clave InChI |
BHFIKRSHCFTGKB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



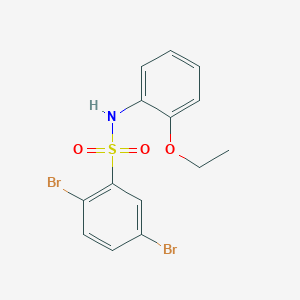
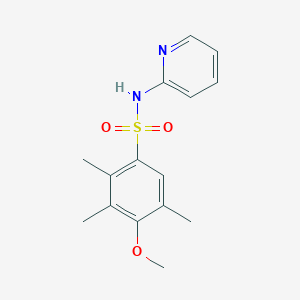
![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
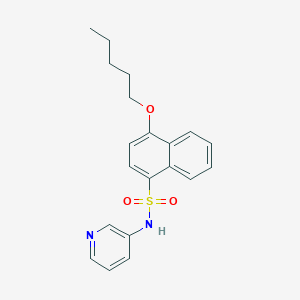
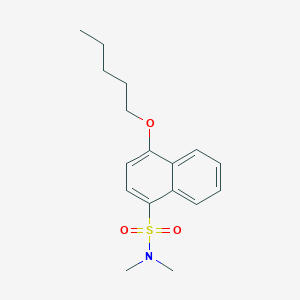
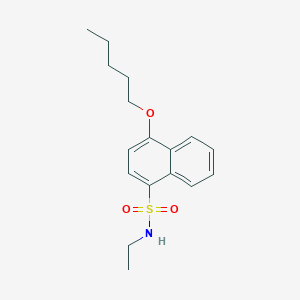
![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
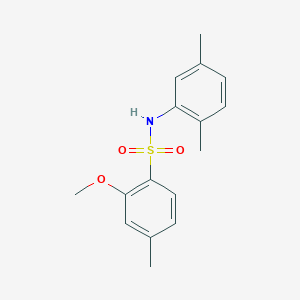
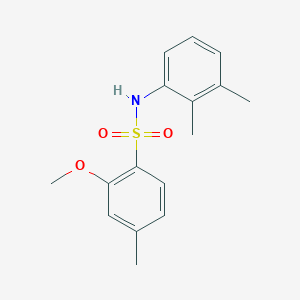
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
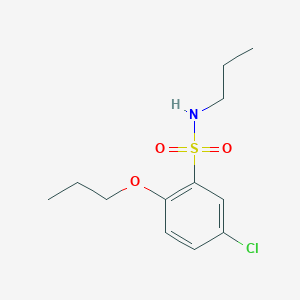
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)